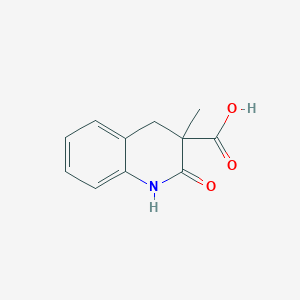

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a tetrahydroquinoline core with a carboxylic acid group at the third position and a methyl group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of anthranilic acid derivatives with suitable aldehydes or ketones can lead to the formation of the desired tetrahydroquinoline structure .

Industrial Production Methods: Industrial production of this compound often involves the use of domino reactions, which are highly efficient and environmentally friendly. These reactions enable the formation of complex structures in a single step, reducing the need for multiple purification processes .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.

Major Products Formed:

Aplicaciones Científicas De Investigación

Structural and Chemical Properties

The compound has the following molecular characteristics:

- Molecular Formula : C11H11N O3

- Molecular Weight : 205.21 g/mol

- Chemical Structure : The compound features a tetrahydroquinoline core with a carboxylic acid functional group, which is crucial for its reactivity and biological activity.

Biological Activities

Research indicates that 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid exhibits various biological properties:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties against a range of pathogens. The mechanism often involves disrupting cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.

Neuroprotective Effects

The compound has been investigated for its neuroprotective capabilities. For instance, it has been linked to the modulation of neurotransmitter systems and may protect against neurodegenerative diseases by reducing oxidative stress.

Anti-inflammatory Properties

Research suggests that this compound can inhibit inflammatory pathways. This could make it a candidate for treating conditions like arthritis or other inflammatory disorders.

Therapeutic Potential

The therapeutic applications of this compound are being explored in several areas:

- Drug Development : Its structural features make it a candidate for developing new pharmacological agents targeting various diseases.

- Peptide-Based Drugs : The compound's core structure is similar to that of phenylalanine and is being researched as a building block in peptide synthesis for drug development.

- Cancer Treatment : Preliminary studies suggest potential applications in oncology due to its ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the relevance of this compound in scientific research:

- A study on the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives demonstrated the effectiveness of various synthetic routes leading to compounds with enhanced biological activity .

- Research focused on the neuroprotective effects of kynurenic acid derivatives (related compounds) indicated that modifications at specific positions could enhance neuroprotective properties .

- Investigations into alkoxymethylation reactions involving quinoline derivatives revealed new pathways for synthesizing modified compounds with potential therapeutic benefits .

Mecanismo De Acción

The mechanism of action of 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparación Con Compuestos Similares

- 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

- 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

- 3-Methyl-4-oxo-1,2,3,4-tetrahydroquinoline-2-carbaldehyde

Comparison: Compared to these similar compounds, 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the carboxylic acid group at the third position and the oxo group at the second position makes it particularly versatile for various synthetic and research applications .

Actividad Biológica

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (C11H11NO3) is a compound of interest due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies that highlight its pharmacological significance.

Structural Information

- Molecular Formula : C11H11NO3

- SMILES : CC1(CC2=CC=CC=C2NC1=O)C(=O)O

- InChIKey : ZSTNDRNEHHDPQB-UHFFFAOYSA-N

Antiproliferative Properties

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, similar compounds have shown IC50 values in the low micromolar range against HeLa and K562 cell lines, suggesting that modifications on the tetrahydroquinoline scaffold can enhance biological activity .

The mechanism of action for these compounds often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This is particularly relevant in the context of cancer therapies where targeting microtubule dynamics is a common strategy .

Case Studies and Research Findings

-

Synthesis and Evaluation :

- A series of N-substituted 3-oxo-1,2,3,4-tetrahydroquinoline derivatives were synthesized and evaluated for their biological activities. One compound exhibited an IC50 of 0.126 μM against HeLa cells and inhibited tubulin polymerization with an IC50 of 3.97 μM .

- The binding mode at the colchicine site was investigated, revealing insights into how these compounds interact with tubulin .

- Antimicrobial Activity :

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| N-substituted 3-oxo-1,2,3,4-tetrahydroquinoline | HeLa | 0.126 | Tubulin polymerization inhibition |

| N-substituted 3-oxo-1,2,3,4-tetrahydroquinoline | K562 | 0.071 | Apoptosis induction |

| Tetrahydroquinoline derivative | SMMC-7721 | 0.164 | Cell cycle arrest |

Propiedades

IUPAC Name |

3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-11(10(14)15)6-7-4-2-3-5-8(7)12-9(11)13/h2-5H,6H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTNDRNEHHDPQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2NC1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.